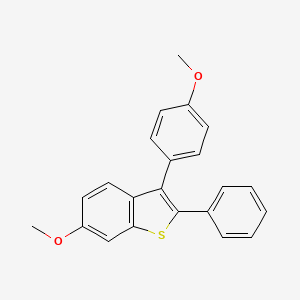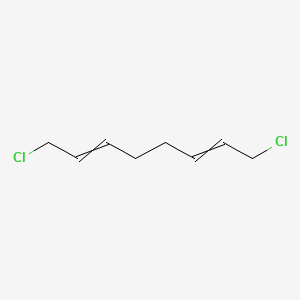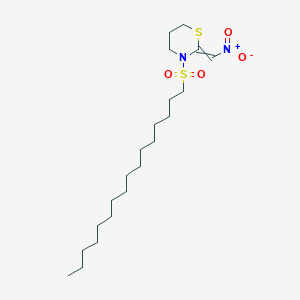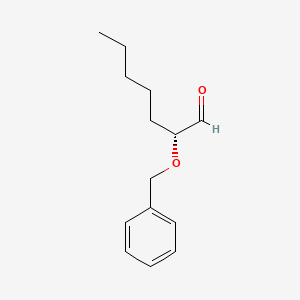
Heptanal, 2-(phenylmethoxy)-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal, 2-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C14H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptanal, 2-(phenylmethoxy)-, ®- can be synthesized through several methods. One common approach involves the hydroformylation of 1-hexene, followed by a series of reactions to introduce the phenylmethoxy group. The hydroformylation process typically requires a catalyst, such as rhodium or cobalt, and is conducted under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of Heptanal, 2-(phenylmethoxy)-, ®- often involves large-scale hydroformylation reactors. These reactors are designed to handle the high pressures and temperatures required for the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanal, 2-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Heptanal, 2-(phenylmethoxy)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Heptanal, 2-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects can be attributed to its ability to modulate oxidative stress, induce apoptosis, and affect gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanal: A simpler aldehyde with similar reactivity but lacking the phenylmethoxy group.
2-Heptanone: A ketone with a similar carbon chain length but different functional group.
3-Heptanone: Another ketone isomer with a different position of the carbonyl group.
Uniqueness
Heptanal, 2-(phenylmethoxy)-, ®- is unique due to its chiral nature and the presence of the phenylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
84994-61-6 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2R)-2-phenylmethoxyheptanal |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3/t14-/m1/s1 |
Clé InChI |
PPTSRTIIAOKIOL-CQSZACIVSA-N |
SMILES isomérique |
CCCCC[C@H](C=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCCCCC(C=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


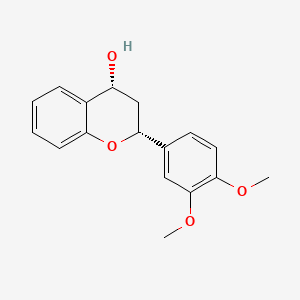
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)-2-methylpropanamide](/img/structure/B14406198.png)
![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
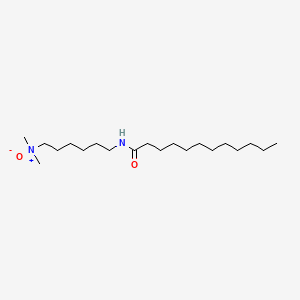
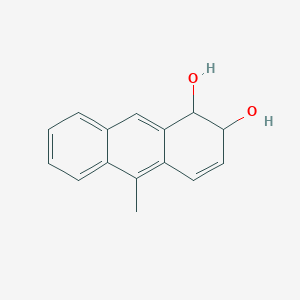

![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
